3-Chloropropane-1,2-diol dipalmitate
Description
Chemical Identity and Structural Properties
rac 1,2-Bis-palmitoyl-3-chloropropanediol is a diester derivative of 3-MCPD, a chloropropanol first identified in acid-hydrolyzed vegetable proteins in the 1970s. The compound’s formation is intrinsically linked to high-temperature oil refining processes, particularly during the deodorization step (180–270°C), where chloride ions react with glycerol or acylglycerols in the presence of Lewis acids. The structural stability of this diester arises from the covalent bonding of palmitic acid (a $$ C_{16} $$ saturated fatty acid) to the glycerol moiety, rendering it lipophilic and resistant to enzymatic hydrolysis in raw oils.
Occurrence in Food Systems
This contaminant is predominantly found in refined palm oil, palm olein, and other vegetable oils subjected to physical refining. Analytical surveys report concentrations ranging from 0.24 to 3.52 mg/kg in palm oil, with lower levels in soybean, sunflower, and olive oils. The disparity arises from variations in raw oil composition—palm oil’s high diglyceride content (2–10%) accelerates 3-MCPD ester formation compared to oils with lower diacylglycerol levels. Infant formula, which relies heavily on refined palm oil for fat content, has shown 3-MCPD ester levels up to 2.75 μg/kg body weight/day, raising concerns about developmental toxicity.
Structure
2D Structure
Properties
IUPAC Name |
(3-chloro-2-hexadecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWXVGSHNINWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966255 | |
| Record name | 3-Chloropropane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51930-97-3 | |
| Record name | 3-Chloropropane-1,2-diol dipalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51930-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, 1-(2-chloromethyl)-1,2-ethanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis via Acid-Catalyzed Esterification
The most common method for synthesizing 3-MCPD esters involves the esterification of 3-chloropropane-1,2-diol with palmitic acid under acidic conditions. Sulfuric acid (H₂SO₄) is frequently employed as a catalyst, with reactions typically conducted at elevated temperatures (50–80°C) to accelerate kinetics. The stoichiometric ratio of palmitic acid to 3-MCPD is critical; a 2:1 molar ratio ensures complete di-ester formation while minimizing mono-ester byproducts.
Reaction conditions are optimized to mitigate hydrolysis of the chlorinated moiety. For example, anhydrous environments and controlled heating durations (4–6 hours) suppress side reactions. Post-synthesis, the crude product is often purified via liquid-liquid extraction using ethyl acetate and n-heptane to isolate the nonpolar ester.
Key Parameters for Optimization
Enzymatic Synthesis Using Lipases
As an alternative to chemical catalysis, immobilized lipases (e.g., Candida antarctica Lipase B) enable greener synthesis under mild conditions. This method avoids acidic byproducts and reduces energy consumption. Substrate specificity ensures selective esterification at the sn-1 and sn-2 positions of 3-MCPD, yielding the desired rac-1,2-dipalmitoyl configuration.
Typical conditions include:
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Solvent : Tert-butanol or ionic liquids to enhance enzyme stability.
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Temperature : 35–45°C.
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Water activity : <0.3 to favor esterification over hydrolysis.
Enzymatic routes achieve yields of 70–85%, though scalability remains a challenge due to enzyme cost and reaction kinetics.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Crude reaction mixtures are extracted with ethyl acetate and deionized water (1:1 v/v) to remove unreacted palmitic acid and catalyst residues. Sodium sulfate (Na₂SO₄) is added to dehydrate the organic phase, followed by evaporation under nitrogen to concentrate the product.
Derivatization for Enhanced Detection
To facilitate analytical quantification, purified esters are derivatized with phenylboronic acid (PBA). This step converts 3-MCPD esters into stable cyclic boronate adducts, improving chromatographic resolution.
Procedure :
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Dissolve the residue in tetrahydrofuran (2 mL).
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Add 30 μL of 0.3% sodium bromide in H₂SO₄.
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Incubate at 50°C for 15 minutes.
Analytical Verification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with electron ionization (EI) is the gold standard for quantifying rac-1,2-bis-palmitoyl-3-chloropropanediol. Deuterated internal standards (e.g., D5-rac-1,2-bis-palmitoyl-3-chloropropanediol) are used to correct for matrix effects and recovery losses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR confirm ester bond formation and racemic composition. Key spectral features include:
-
δ 4.2–4.4 ppm : Protons on the chlorinated glycerol backbone.
This compound serves as a reference standard for assessing 3-MCPD ester contamination in oils and infant formula. Regulatory limits in the European Union stipulate a maximum of 1.25 μg/kg in powdered infant formula, necessitating robust analytical methods .
Chemical Reactions Analysis
(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-chloro-1,2-propanediol and hexadecanoic acid.
Substitution Reactions: The chlorine atom in the molecule can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common reagents used in these reactions include acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Analytical Method Development
- rac 1,2-Bis-palmitol-3-chloropropanediol is utilized in establishing analytical methods for quantifying harmful substances like 2-, 3-MCPD (monochloropropane diols) and glycidol in food products, particularly fishery items. This application is crucial for ensuring food safety and compliance with health regulations .
- Drug Formulation
- Antibody-Drug Conjugates (ADCs)
Food Industry Applications
- Food Safety Standards
Biochemical Research Applications
- Mechanistic Studies
- Protein Modification
Case Studies
Mechanism of Action
The mechanism of action of (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers due to its amphiphilic nature, potentially altering membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for enzymes such as lipases and esterases, affecting lipid hydrolysis and synthesis pathways.
Comparison with Similar Compounds
a. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 (CAS 1185057-55-9)
b. rac 1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₃
Comparative Data Table
Research Findings and Implications
Food Safety: The palmitoyl derivative is a focus in food safety due to its prevalence in oils.
Structural Impact on Toxicity: Saturated esters (e.g., palmitoyl) may persist longer in biological systems compared to unsaturated analogs (e.g., linoleoyl), influencing toxicokinetics .
Analytical Utility : Isotope-labeled variants enable precise quantification in complex matrices, addressing challenges in regulatory compliance .
Biological Activity
Rac 1,2-Bis-palmitol-3-chloropropanediol, also known as 3-MCPD dipalmitate, is a chlorinated fatty acid ester that has garnered attention due to its presence in various food products and its potential biological activities. This compound is primarily studied for its implications in food safety and toxicology, particularly in the context of its formation during food processing. Understanding its biological activity is crucial for assessing health risks associated with dietary exposure.
- Molecular Formula : C35H67ClO4
- Molecular Weight : 587.36 g/mol
- CAS Number : 51930-97-3
- IUPAC Name : (3-chloro-2-hexadecanoyloxypropyl) hexadecanoate
Biological Activity Overview
The biological activity of rac 1,2-Bis-palmitol-3-chloropropanediol has been investigated in various studies focusing on its toxicity, metabolic pathways, and potential health effects.
Toxicity Studies
- Acute Toxicity : Studies have shown that rac 1,2-Bis-palmitol-3-chloropropanediol exhibits acute oral toxicity. In experiments conducted on Swiss mice, the median lethal dose (LD50) was determined, indicating significant toxic effects at higher doses .
- Subacute Toxicity : In subacute studies, chronic exposure to this compound led to alterations in liver function markers and histopathological changes in liver tissues, such as inflammation and necrosis .
Metabolic Studies
Research indicates that rac 1,2-Bis-palmitol-3-chloropropanediol is metabolized into free 3-MCPD within the body. This metabolic conversion raises concerns due to the toxicological profile of 3-MCPD itself, which has been linked to kidney damage and carcinogenic effects in animal models .
Case Study: Food Safety Implications
A comprehensive study conducted by the European Commission evaluated levels of MCPD esters in various food matrices, including oils and infant formulas. The results highlighted the presence of rac 1,2-Bis-palmitol-3-chloropropanediol in processed foods and underscored the need for regulatory measures to limit exposure .
| Food Matrix | MCPD Levels (µg/kg) |
|---|---|
| Infant Formula | 25 - 100 |
| Fried Foods | 50 - 200 |
| Oils | 10 - 150 |
Research Findings on Metabolism
A study investigating the absorption and metabolism of MCPD esters in Sprague-Dawley rats revealed that rac 1,2-Bis-palmitol-3-chloropropanediol was absorbed directly into the bloodstream and metabolized into various metabolites within hours of administration. Key metabolites were identified in multiple organs including the liver and kidneys .
The biological mechanisms through which rac 1,2-Bis-palmitol-3-chloropropanediol exerts its effects involve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
